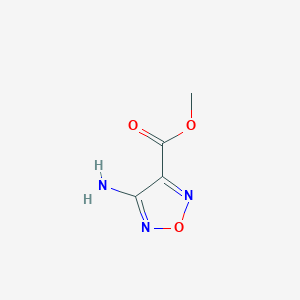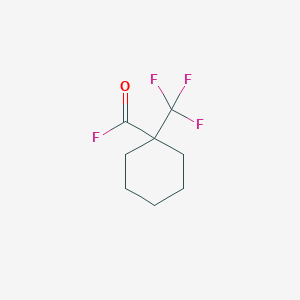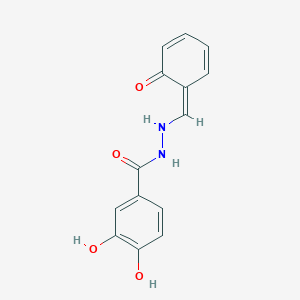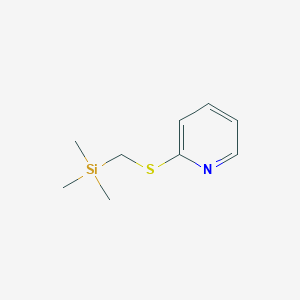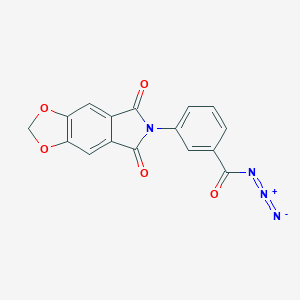
Mpb-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mpb-N3 is a complex organic compound characterized by its unique structure, which includes a dioxoloisoindole core and a benzoyl azide group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mpb-N3 typically involves multiple steps. One common method starts with the preparation of the dioxoloisoindole core, followed by the introduction of the benzoyl group and finally the azide group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Mpb-N3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.
Scientific Research Applications
Mpb-N3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and labeling agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Mpb-N3 involves its reactivity with various biological and chemical targets. The azide group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,7-Dioxo-5,7-dihydro-2H,6H-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide
- 6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’:5,6]benzofuro[3,2-c]chromen-3-ol
Uniqueness
Mpb-N3 is unique due to its specific structure, which combines a dioxoloisoindole core with a benzoyl azide group
Properties
CAS No. |
151391-35-4 |
|---|---|
Molecular Formula |
C16H8N4O5 |
Molecular Weight |
336.26 g/mol |
IUPAC Name |
3-(5,7-dioxo-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide |
InChI |
InChI=1S/C16H8N4O5/c17-19-18-14(21)8-2-1-3-9(4-8)20-15(22)10-5-12-13(25-7-24-12)6-11(10)16(20)23/h1-6H,7H2 |
InChI Key |
KWBRECSKGKGJMI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |
Synonyms |
3-(5,6-methylenedioxy-2-phthalimidyl)benzoyl azide MPB-N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


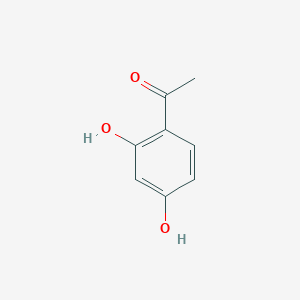

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B118730.png)


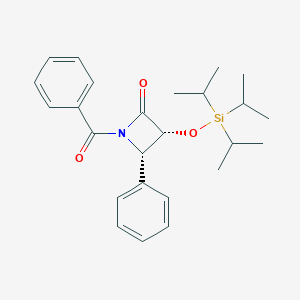


![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
